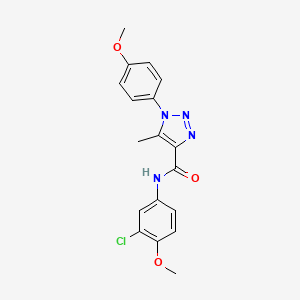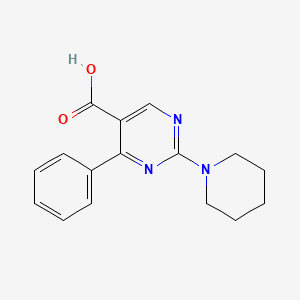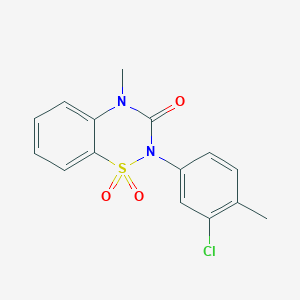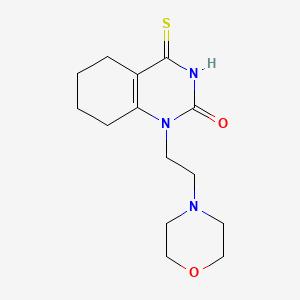![molecular formula C17H18BrNO3 B6513671 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide CAS No. 1788675-33-1](/img/structure/B6513671.png)
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is an organic compound that features a benzamide core substituted with a bromine atom at the 2-position, a furan-2-ylmethyl group, and an oxan-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of benzamide to introduce the bromine atom at the 2-position. This can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting 2-bromobenzamide is then subjected to further reactions to introduce the furan-2-ylmethyl and oxan-4-yl groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
化学反応の分析
Types of Reactions
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The furan and oxan groups can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
科学的研究の応用
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用機序
The mechanism of action of 2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and oxan groups may play a role in binding to these targets, while the bromine atom could influence the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
2-bromo-N-methylbenzamide: Similar structure but lacks the furan-2-ylmethyl and oxan-4-yl groups.
2-bromobenzamide: Lacks both the furan-2-ylmethyl and oxan-4-yl groups.
N-(furan-2-ylmethyl)benzamide: Lacks the bromine atom and oxan-4-yl group.
Uniqueness
2-bromo-N-[(furan-2-yl)methyl]-N-(oxan-4-yl)benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties
特性
IUPAC Name |
2-bromo-N-(furan-2-ylmethyl)-N-(oxan-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-16-6-2-1-5-15(16)17(20)19(12-14-4-3-9-22-14)13-7-10-21-11-8-13/h1-6,9,13H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXOSGPGDXEGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2Z)-3-ethyl-4,6-difluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-nitrobenzamide](/img/structure/B6513588.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-methylpropanamide](/img/structure/B6513590.png)

![2-{[(2-fluorophenyl)methyl]sulfanyl}-3-(2-hydroxypropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6513605.png)
![N-[(2Z)-6-bromo-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(dimethylsulfamoyl)benzamide](/img/structure/B6513613.png)
![N-[(2Z)-4-chloro-3-ethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6513617.png)
![Acetamide, 2-[(3,4,6,7-tetrahydro-4-oxo-3-phenylthieno[3,2-d]pyrimidin-2-yl)thio]-N-2-thiazolyl-](/img/structure/B6513619.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6513630.png)
![1-Piperazinecarboxylic acid, 4-[[1-[(2-fluorophenyl)methyl]-5-(4-pyridinyl)-1H-1,2,3-triazol-4-yl]carbonyl]-, ethyl ester](/img/structure/B6513653.png)
![6-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-4-oxo-4H,5H-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B6513658.png)


![3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6(5H)-one](/img/structure/B6513688.png)

